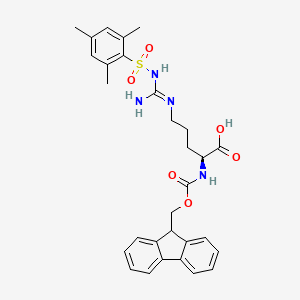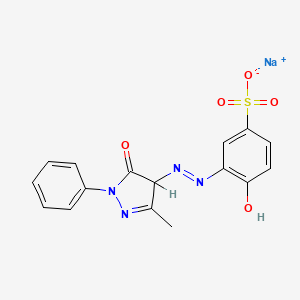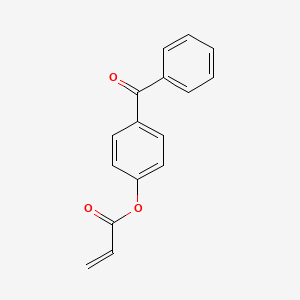
2-Chloropyridine-5-boronic acid
Übersicht
Beschreibung
2-Chloropyridine-5-boronic acid, also known as 2CPBA, is a versatile organic compound that has been widely used in scientific research applications. It is a colorless, odorless, and hygroscopic crystalline solid with a molecular weight of 169.96 g/mol. 2CPBA is a building block for a variety of organic compounds, and it has been used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, organoboronic acids, and organosilicon compounds. It is also used as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cross-Coupling Reactions
2-Chloropyridine-5-boronic acid and its derivatives have been widely utilized in various synthesis and cross-coupling reactions. For example, (Dimethoxy- and Dihalopyridyl)boronic acids, including derivatives of 2-chloropyridine-5-boronic acid, have been synthesized and used in Suzuki–Miyaura cross-coupling reactions to create highly functionalized heteroarylpyridine derivatives. These reactions have yielded novel compounds, such as the 5H-pyrrolo[2,3-b:4,5-b′]dipyridine ring system, demonstrating the utility of these boronic acids in complex organic synthesis (Smith et al., 2008).
Fluorescence and Sensing Applications
Boronic acids, including derivatives of 2-chloropyridine-5-boronic acid, have been utilized in the development of selective fluorescent chemosensors. These sensors can detect various bioactive substances like carbohydrates, L-dopamine, fluoride, and ions, contributing significantly to diagnostics and disease prevention. The mechanism of these sensors often involves the interaction of boronic acid with diols to form cyclic structures, which leads to changes in fluorescence properties (Huang et al., 2012).
Boronic Acid in Biomedical Applications
2-Chloropyridine-5-boronic acid derivatives are part of a broader class of boronic acid compounds that have found applications in biomedical fields. These compounds, due to their unique structural features, have been explored for enzyme inhibition, cancer therapy, and as biomolecular recognition elements. Their ability to interact with biologically important saccharides makes them valuable in therapeutic development and disease detection (Yang et al., 2003).
Material Science and Self-Assembly
In material science, derivatives of 2-chloropyridine-5-boronic acid have been studied for their self-assembly properties. For example, sodium salts of related boronic acid derivatives have been investigated for their potential in creating environmentally friendly surfactant materials, which can degrade to produce non-harmful boric acid. These studies highlight their potential use in drug delivery systems and other pharmaceutical applications (Roy et al., 2023).
Wirkmechanismus
Target of Action
The primary target of 2-Chloropyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
2-Chloropyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2-Chloropyridine-5-boronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of 2-Chloropyridine-5-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action of 2-Chloropyridine-5-boronic acid is influenced by environmental factors such as the presence of palladium, which is required for the Suzuki–Miyaura coupling reaction . Additionally, the reaction conditions need to be exceptionally mild and functional group tolerant . The stability of the organoboron reagent is also an important factor that influences the action, efficacy, and stability of 2-Chloropyridine-5-boronic acid .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPNCXMYWRTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397214 | |
| Record name | 2-Chloropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444120-91-6 | |
| Record name | 2-Chloropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

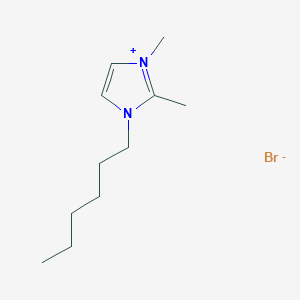
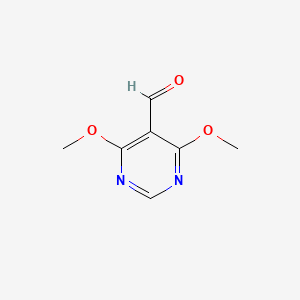
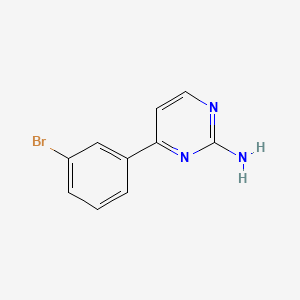

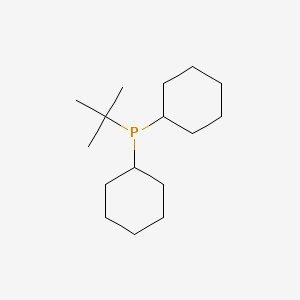

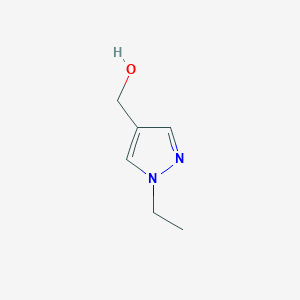
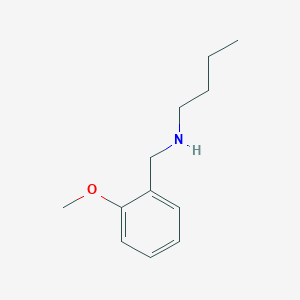
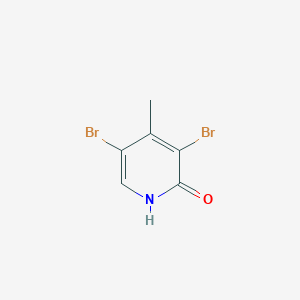

![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
